![molecular formula C7H5NO2 B15072486 Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
Furo[3,2-b]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For instance, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as gold, palladium, and phosphoric acid in a multi-catalytic protocol has been reported to achieve good to excellent yields and selectivities .
Analyse Des Réactions Chimiques
Types of Reactions: Furo[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridin-3-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Furo[3,2-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
Mécanisme D'action
The mechanism of action of Furo[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways . This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Furo[3,2-b]pyridin-3-ol can be compared with other similar heterocyclic compounds, such as:
Furo[2,3-b]pyridine: Another furan-pyridine fused compound with similar bioactivity.
Pyrrolo[3,4-c]pyridine: Known for its biological activity, particularly in reducing blood glucose levels.
Pyrazolopyridine: Exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2), making it a potential anticancer agent.
The uniqueness of this compound lies in its specific binding affinities and the ability to disrupt multiple cellular pathways, which may offer advantages over other similar compounds in therapeutic applications.
Propriétés
Formule moléculaire |
C7H5NO2 |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
furo[3,2-b]pyridin-3-ol |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H |
Clé InChI |
SUBXLOKQXGROGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CO2)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


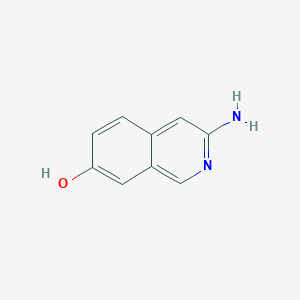
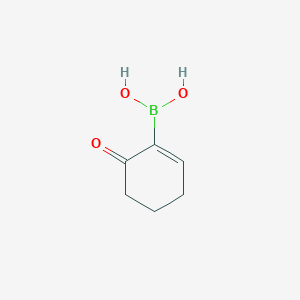
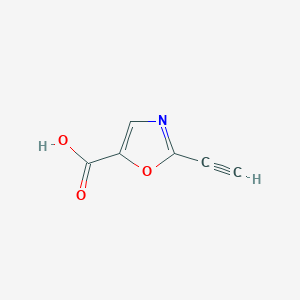
![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
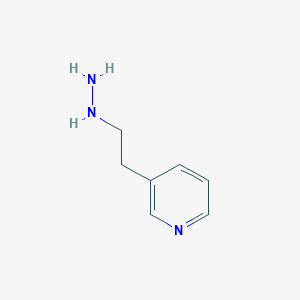
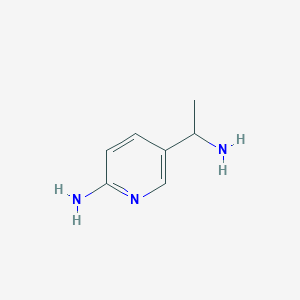
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
![7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B15072499.png)
